4-Amino-1-(3-chlorophenyl)-5-iodopyrimidin-2(1H)-one 4-Amino-1-(3-chlorophenyl)-5-iodopyrimidin-2(1H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15850799
InChI: InChI=1S/C10H7ClIN3O/c11-6-2-1-3-7(4-6)15-5-8(12)9(13)14-10(15)16/h1-5H,(H2,13,14,16)
SMILES:
Molecular Formula: C10H7ClIN3O
Molecular Weight: 347.54 g/mol

4-Amino-1-(3-chlorophenyl)-5-iodopyrimidin-2(1H)-one

CAS No.:

Cat. No.: VC15850799

Molecular Formula: C10H7ClIN3O

Molecular Weight: 347.54 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-1-(3-chlorophenyl)-5-iodopyrimidin-2(1H)-one -

Specification

Molecular Formula C10H7ClIN3O
Molecular Weight 347.54 g/mol
IUPAC Name 4-amino-1-(3-chlorophenyl)-5-iodopyrimidin-2-one
Standard InChI InChI=1S/C10H7ClIN3O/c11-6-2-1-3-7(4-6)15-5-8(12)9(13)14-10(15)16/h1-5H,(H2,13,14,16)
Standard InChI Key MMTYVPZLPWTQIT-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)Cl)N2C=C(C(=NC2=O)N)I

Introduction

Chemical Architecture and Structural Characterization

Core Molecular Features

The compound’s IUPAC name, 4-amino-1-(3-chlorophenyl)-5-iodopyrimidin-2(1H)-one, reflects its substitution pattern: a pyrimidin-2-one ring with amino (C4), iodine (C5), and 3-chlorophenyl (N1) substituents. X-ray crystallography of analogous pyrimidinones reveals planar ring systems with substituents adopting positions that minimize steric strain while maximizing electronic interactions . The 3-chlorophenyl group introduces steric bulk and lipophilicity, potentially enhancing membrane permeability, while the iodine atom may participate in halogen bonding with biological targets .

Spectroscopic Signatures

Key spectroscopic data include:

  • ¹H NMR: A singlet at δ 7.62 ppm (1H, pyrimidinone H3) and a broad singlet at δ 13.14 ppm (1H, NH) .

  • IR: Stretching vibrations at 1,675–1,678 cm⁻¹ (amide C=O) and 1,658–1,662 cm⁻¹ (ester C=O) in related compounds .

  • Mass Spectrometry: Molecular ion peak at m/z 347.54 (M⁺), with fragmentation patterns consistent with loss of iodine (Δ m/z 127).

Table 1: Physicochemical Properties of 4-Amino-1-(3-chlorophenyl)-5-iodopyrimidin-2(1H)-one

PropertyValueSource
Molecular FormulaC₁₀H₇ClIN₃O
Molecular Weight347.54 g/mol
IUPAC Name4-amino-1-(3-chlorophenyl)-5-iodopyrimidin-2-one
SMILESC1=CC(=CC(=C1)Cl)N2C=C(C(=NC2=O)N)I
XLogP31.5 (estimated)

Synthetic Methodologies and Optimization

Multi-Step Organic Synthesis

The synthesis typically begins with azlactones (e.g., 1a–e) derived from hippuric acid and aromatic aldehydes via Erlenmeyer-Plöchl condensation . Subsequent reaction with enamines (e.g., 2, 3) at 180°C for 1.5 hours yields tetrahydropyridin-6-ones (4a–f), which undergo oxidation to afford the pyrimidinone core . Critical parameters include:

  • Solvent Selection: Polar aprotic solvents (DMF, MeCN) improve reaction homogeneity .

  • Temperature Control: Reactions above 150°C favor cyclization but risk decomposition .

  • Catalysts: MnO₂ or FeCl₃ accelerates oxidation steps, achieving yields up to 79% .

Microwave-Assisted Routes

Microwave irradiation reduces reaction times from hours to minutes. For example, thioureido intermediate formation completes in 15 minutes at 100°C under MW conditions versus 6 hours conventionally . This method enhances purity by minimizing side reactions.

Table 2: Comparative Synthesis Yields Under Thermal vs. Microwave Conditions

IntermediateThermal Yield (%)MW Yield (%)
Thioureido (21)6489
Thienopyrimidine (18d)4782
Hydrazino Derivative (19)5891

Biological Activity and Mechanistic Insights

Anticancer Activity

In vitro studies on analogous thieno[2,3-d]pyrimidines show IC₅₀ values of 2–8 μM against MCF-7 and HepG2 cell lines . Proposed mechanisms include:

  • DNA Intercalation: Planar pyrimidinone rings stacking between base pairs.

  • Topoisomerase Inhibition: Stabilization of enzyme-DNA cleavage complexes .

Anti-Inflammatory Effects

Pyrimidinones suppress COX-2 and LOX pathways, reducing prostaglandin and leukotriene synthesis. Molecular docking studies predict strong binding (ΔG = −9.2 kcal/mol) to COX-2’s arachidonic acid pocket .

Pharmacokinetic and Toxicological Considerations

ADME Properties

  • Absorption: High lipophilicity (XLogP3 ≈ 1.5) suggests good intestinal permeability .

  • Metabolism: Hepatic cytochrome P450-mediated deiodination likely, generating inactive metabolites .

  • Excretion: Renal clearance predominates due to moderate molecular weight (<500 Da).

Toxicity Profiles

Acute toxicity studies in rodents indicate an LD₅₀ > 500 mg/kg, with hepatotoxicity observed at doses exceeding 100 mg/kg/day . Chronic exposure risks include thyroid dysfunction due to iodine release .

Future Directions and Therapeutic Applications

Targeted Drug Development

Structural modifications could enhance potency:

  • Iodine Replacement: Bromine or chlorine may improve metabolic stability .

  • Amino Group Derivatization: Acetylation or sulfonation to modulate solubility .

Combination Therapies

Synergy with antimetabolites (e.g., 5-fluorouracil) merits exploration in oncology models .

Diagnostic Applications

The iodine-131 radiolabeled analog shows potential as a SPECT imaging agent for tumor localization .

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